molecular formula C7H12BrN B1526984 2-(Bromomethyl)-4-methylpentanenitrile CAS No. 1273849-47-0

2-(Bromomethyl)-4-methylpentanenitrile

Cat. No.: B1526984
CAS No.: 1273849-47-0
M. Wt: 190.08 g/mol
InChI Key: IBSQLFGQRHRBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-methylpentanenitrile is a useful research compound. Its molecular formula is C7H12BrN and its molecular weight is 190.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Synthesis

Research has demonstrated the utility of similar compounds in catalysis and synthesis processes. For instance, the study of catalytic reactions of branched paraffins on HY zeolite reveals insights into the mechanisms of hydrocarbon cracking, a fundamental process in petrochemical refining (Abbot & Wojciechowski, 1988). This suggests that derivatives of "2-(Bromomethyl)-4-methylpentanenitrile" could find applications in developing catalysts for refining or organic synthesis.

Material Science and Functional Materials

Derivatives of "this compound" are likely candidates for the development of novel materials. For instance, the synthesis of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives involves complex organic molecules for potential applications in materials science and as intermediates in organic synthesis (Khalid et al., 2020). These kinds of activities underscore the potential of "this compound" derivatives in materials science, particularly in the development of polymers or organic electronic materials.

Organic Chemistry and Mechanistic Studies

The study of nucleophilic solvent participation in the solvolysis of tertiary bromoalkanes, including compounds structurally related to "this compound," provides fundamental insights into reaction mechanisms and solvent effects in organic chemistry (Liu, Hou, & Tsao, 2009). Understanding these mechanisms is crucial for designing more efficient synthetic routes and can lead to the development of new chemical reactions and processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)-4-methylpentanenitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. In animal studies, high doses of this compound have been associated with adverse effects such as liver damage and neurotoxicity. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s biochemical and cellular effects .

Properties

IUPAC Name

2-(bromomethyl)-4-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN/c1-6(2)3-7(4-8)5-9/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQLFGQRHRBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 3
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 4
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 5
2-(Bromomethyl)-4-methylpentanenitrile
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-4-methylpentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.